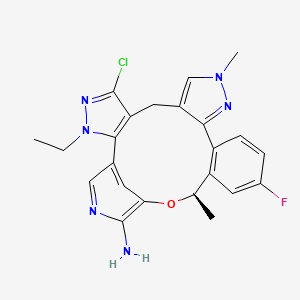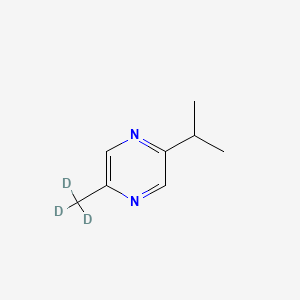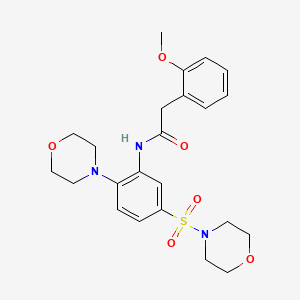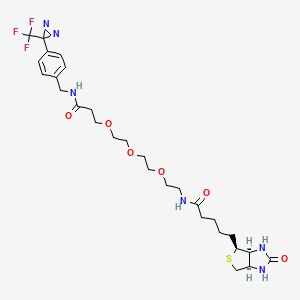
sPLA2-IIA Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “secretory phospholipase A2 type IIA inhibitor” is a molecule designed to inhibit the activity of the enzyme secretory phospholipase A2 type IIA. This enzyme is part of the phospholipase A2 family, which hydrolyzes the sn-2 ester bond in phospholipids, releasing free fatty acids and lysophospholipids. Secretory phospholipase A2 type IIA is known for its role in inflammatory processes and is implicated in various diseases, including rheumatoid arthritis, cardiovascular diseases, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secretory phospholipase A2 type IIA inhibitors typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance binding affinity to the enzyme. Common synthetic routes include solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of secretory phospholipase A2 type IIA inhibitors may involve large-scale peptide synthesis using automated synthesizers. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Secretory phospholipase A2 type IIA inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or nucleophiles
Common Reagents and Conditions
Common reagents used in the synthesis and modification of secretory phospholipase A2 type IIA inhibitors include:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Protecting Groups: Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl).
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include various peptide derivatives and modified inhibitors with enhanced binding affinity and specificity for secretory phospholipase A2 type IIA .
Scientific Research Applications
Secretory phospholipase A2 type IIA inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and mechanisms of action.
Biology: Employed in research on inflammatory pathways and cellular signaling.
Medicine: Investigated as potential therapeutic agents for treating inflammatory diseases, cardiovascular conditions, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as components in biochemical research kits .
Mechanism of Action
The mechanism of action of secretory phospholipase A2 type IIA inhibitors involves binding to the active site of the enzyme, preventing it from hydrolyzing phospholipids. This inhibition blocks the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. The molecular targets include the catalytic site of secretory phospholipase A2 type IIA and associated signaling pathways, such as the ERK1/2-cPLA2α pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to secretory phospholipase A2 type IIA inhibitors include:
Group IB Phospholipase A2 Inhibitors: Target a different isoform of phospholipase A2.
Group V Phospholipase A2 Inhibitors: Inhibit another isoform with distinct tissue distribution and function.
Group X Phospholipase A2 Inhibitors: Target yet another isoform involved in different biological processes
Uniqueness
The uniqueness of secretory phospholipase A2 type IIA inhibitors lies in their specificity for the type IIA isoform, which is highly implicated in inflammatory diseases. This specificity allows for targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum inhibitors .
Properties
Molecular Formula |
C41H50N8O6 |
|---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
2-[3-[(2S,8S,11S)-11-(hydroxymethyl)-8-(2-methylpropyl)-5,14-bis(naphthalen-1-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1 |
InChI Key |
XCSQMDBCQUHRBL-FBWIXNCPSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



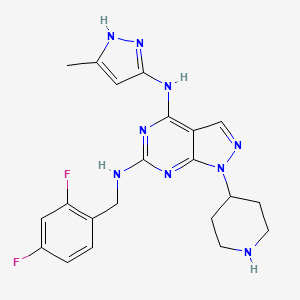
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
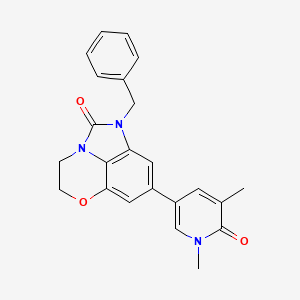


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
